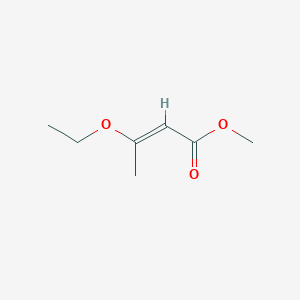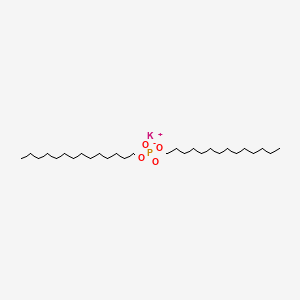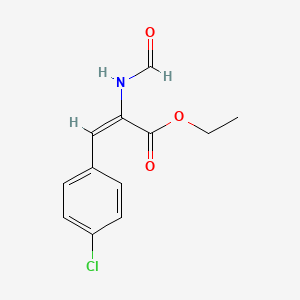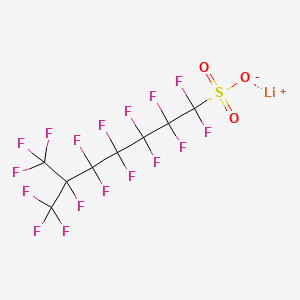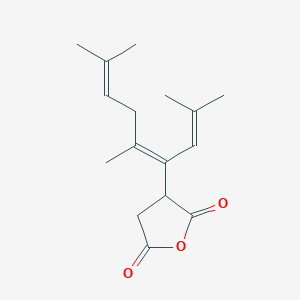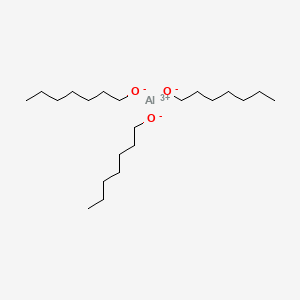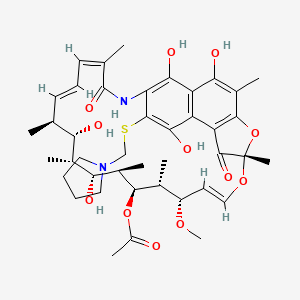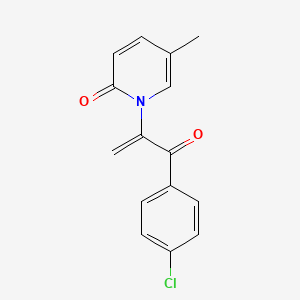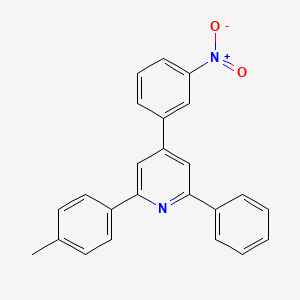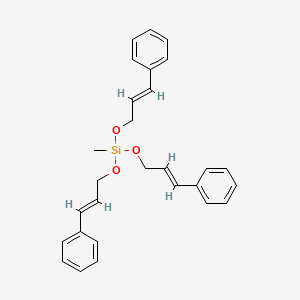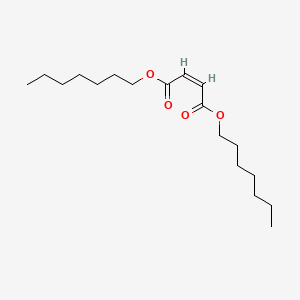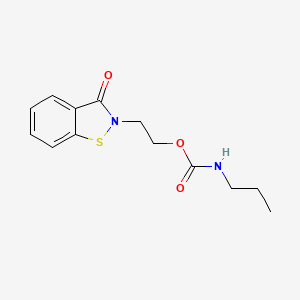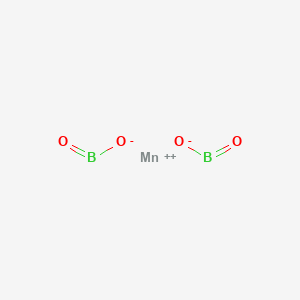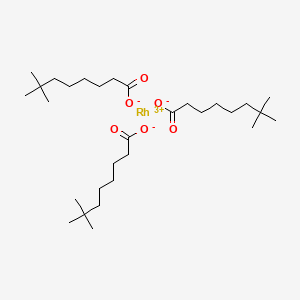
Rhodium(3+) neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(3+) neodecanoate is an organometallic compound that features rhodium in its +3 oxidation state, coordinated with neodecanoate ligands. This compound is known for its applications in catalysis and material science due to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium(3+) neodecanoate can be synthesized through various methods, including the reaction of rhodium(III) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of rhodium trichloride as a precursor. The process includes dissolving rhodium trichloride in an organic solvent, followed by the addition of neodecanoic acid. The mixture is then heated to facilitate the formation of this compound, which is subsequently purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium(3+) neodecanoate undergoes various types of chemical reactions, including:
Oxidation: Rhodium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using hydrogen or other reducing agents.
Substitution: Ligand exchange reactions where neodecanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as peroxides or oxygen.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Various ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands
Applications De Recherche Scientifique
Rhodium(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Medicine: Explored for its anticancer properties and ability to interact with DNA and proteins.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism by which rhodium(3+) neodecanoate exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound can activate molecular hydrogen, enabling hydrogenation reactions. It also interacts with carbon monoxide and olefins in hydroformylation reactions. The molecular targets include unsaturated hydrocarbons and carbonyl compounds, with pathways involving oxidative addition, migratory insertion, and reductive elimination .
Comparaison Avec Des Composés Similaires
- Rhodium(III) acetate
- Rhodium(III) chloride
- Rhodium(III) nitrate
Comparison: Rhodium(3+) neodecanoate is unique due to its neodecanoate ligands, which provide distinct solubility and reactivity properties compared to other rhodium(III) compounds. For instance, rhodium(III) acetate is commonly used in homogeneous catalysis, while rhodium(III) chloride is often employed in heterogeneous catalysis. Rhodium(III) neodecanoate, on the other hand, offers a balance of solubility and stability, making it suitable for specific catalytic applications .
Propriétés
Numéro CAS |
97392-79-5 |
|---|---|
Formule moléculaire |
C30H57O6Rh |
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
7,7-dimethyloctanoate;rhodium(3+) |
InChI |
InChI=1S/3C10H20O2.Rh/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
Clé InChI |
VIPFEZCZKHBPOT-UHFFFAOYSA-K |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


